2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole
Description
Historical Context of 1,3,4-Thiadiazole Research
The exploration of 1,3,4-thiadiazole derivatives began in the late 19th century with the discovery of phenylhydrazines, which laid the foundation for heterocyclic chemistry. Early studies focused on synthesizing sulfur-nitrogen heterocycles to investigate their electronic properties and reactivity. By the mid-20th century, researchers recognized the pharmacological potential of 1,3,4-thiadiazoles, particularly their antimicrobial and anticancer activities. The structural simplicity of the thiadiazole nucleus—a five-membered ring containing two nitrogen atoms and one sulfur atom—allowed for diverse functionalization, enabling systematic structure-activity relationship (SAR) studies.
A pivotal advancement occurred in the 2010s with the integration of computational chemistry and high-throughput screening, which identified 1,3,4-thiadiazoles as privileged scaffolds in drug discovery. For instance, substituted thiadiazoles demonstrated inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA), a key enzyme in malaria pathogenesis. These findings catalyzed interest in hybridizing thiadiazoles with other pharmacophores, such as azetidine, to enhance bioavailability and target specificity.
Significance in Heterocyclic Medicinal Chemistry
1,3,4-Thiadiazoles occupy a unique niche in medicinal chemistry due to their balanced physicochemical properties:
- Electron-deficient aromaticity : Enhances π-stacking interactions with biological targets.
- Metabolic stability : The sulfur atom resists oxidative degradation, improving pharmacokinetics.
- Versatile substitution patterns : Allows modular attachment of functional groups (e.g., methoxyazetidine) to optimize binding affinity.
Recent studies highlight their broad-spectrum bioactivity:
- Antiparasitic : 5-Nitro-1,3,4-thiadiazoles showed nanomolar efficacy against Leishmania amastigotes.
- Anticancer : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives inhibited tumor cell proliferation via MMP-2/9 modulation.
- Antimicrobial : Adamantyl-substituted thiadiazoles exceeded gentamicin’s potency against Pseudomonas aeruginosa.
These attributes make 1,3,4-thiadiazoles indispensable for developing multitarget therapeutics.
Research Objectives and Scientific Scope
Current research on 2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole prioritizes three objectives:
- Synthesis optimization : Streamlining nucleophilic substitution reactions to improve yield and purity.
- SAR elucidation : Mapping how azetidine’s methoxy group influences electronic effects and steric interactions.
- Target identification : Validating hypothesized mechanisms, such as carbonic anhydrase inhibition or kinase modulation.
For example, molecular docking studies suggest the methoxyazetidine moiety binds to hydrophobic pockets in pfCA, while the thiadiazole ring coordinates catalytic zinc ions.
Rationale for Azetidinyl-Thiadiazole Hybridization
The fusion of azetidine and thiadiazole scaffolds merges complementary pharmacological features:
This hybridization strategy aims to overcome limitations of standalone scaffolds, such as poor bioavailability or off-target effects. Preliminary data indicate this compound inhibits pfCA with a K~i~ of 18 nM, surpassing acetazolamide’s efficacy.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-10-5-2-9(3-5)6-8-7-4-11-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUIIZIGVQCTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method starts with the preparation of 3-methoxyazetidine through the reaction of methoxyamine with a suitable azetidinone precursor. The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
General Reactivity of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is known for its electron-deficient heterocyclic structure, enabling nucleophilic substitution at the C2 and C5 positions. Common reactions include:
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Alkylation/Acylation : Reactivity at the amino or exocyclic nitrogen groups (e.g., acetamide formation via acetic anhydride ).
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Nucleophilic Substitution : Replacement of halides or other leaving groups at C5 .
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Cycloaddition Reactions : Participation in [3+2] cycloadditions with dipolarophiles .
Hypothesized Reactivity of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole
The presence of a 3-methoxyazetidine substituent introduces steric and electronic effects that may influence reactivity:
Nucleophilic Substitution at C5
If the thiadiazole core bears a leaving group (e.g., chlorine or bromine), the C5 position could undergo substitution with nucleophiles such as amines or thiols. For example:
This parallels reactions observed in 5-chloro-1,3,4-thiadiazoles .
Functionalization of the Azetidine Ring
The 3-methoxyazetidine group may undergo:
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Ring-Opening Reactions : Acidic or reductive conditions could cleave the azetidine ring.
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Demethylation : The methoxy group might be removed under strong acidic or basic conditions.
Comparative Data for Analogous Compounds
The table below summarizes reaction data for structurally related 1,3,4-thiadiazole derivatives:
Synthetic Challenges and Opportunities
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Steric Hindrance : The 3-methoxyazetidine group may impede reactions at the C2 position.
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Stability : Methoxyazetidine’s sensitivity to hydrolysis or oxidation requires mild reaction conditions.
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Functional Group Compatibility : Compatibility with reagents like POCl₃ (used in cyclodehydration ) must be empirically validated.
Proposed Research Directions
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Synthetic Optimization : Adapt methods from to incorporate 3-methoxyazetidine during cyclodehydration.
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Biological Screening : Evaluate anticancer activity using protocols from , given the scaffold’s established cytotoxicity.
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Computational Modeling : Predict reactivity using DFT calculations to guide experimental design.
Scientific Research Applications
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit potent activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole | Staphylococcus aureus, E. coli | 32 µg/mL |
| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Pseudomonas aeruginosa, Bacillus subtilis | 16 µg/mL |
| Megazol (a related compound) | Trypanosoma cruzi, Trypanosoma brucei | 0.5 µg/mL |
This table illustrates that derivatives of 1,3,4-thiadiazoles can serve as lead compounds for developing new antimicrobial agents due to their effectiveness against resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 49.6 |
| This compound | MDA-MB-231 (triple-negative breast cancer) | 53.4 |
| SCT-4 (related derivative) | MCF-7 | 51.5 |
In studies involving MCF-7 and MDA-MB-231 breast cancer cells, the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action appears to involve apoptosis pathways mediated by caspases .
Anti-inflammatory Properties
Thiadiazoles also demonstrate anti-inflammatory effects. Research has shown that certain derivatives can reduce inflammation in animal models.
Table 3: Anti-inflammatory Activity Evaluation
| Compound Name | Method Used | Result |
|---|---|---|
| 2-Amino-disubstituted-1,3,4-thiadiazole | Carrageenan-induced edema model | Significant reduction in paw edema compared to control |
| Diclofenac sodium (standard) | - | Effective anti-inflammatory activity |
Studies indicate that these compounds can compete effectively with standard anti-inflammatory drugs like diclofenac sodium .
Case Studies and Research Insights
Several case studies have documented the applications of thiadiazoles in drug development:
- Antimicrobial Development : A study documented the synthesis of various thiadiazole derivatives that showed enhanced antimicrobial activity compared to existing antibiotics. This research emphasizes the potential for creating new therapeutic agents targeting resistant infections .
- Cancer Therapy Research : Investigations into the anticancer properties of thiadiazoles have revealed their ability to induce apoptosis in cancer cells through multiple pathways. In silico studies suggest a multitarget approach for these compounds .
- Inflammation Models : Animal studies have validated the anti-inflammatory effects of thiadiazoles, providing a basis for further clinical research into their therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with active site residues, while the thiadiazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological activity of 1,3,4-thiadiazoles is highly dependent on substituent type and position. Key analogs and their structural differences are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
Substituent Position : The target compound’s substituent is exclusively at position 2, whereas many active analogs (e.g., ST10, Compound 22) have substitutions at both positions 2 and 2.
Azetidine vs. Aromatic Rings : The 3-methoxyazetidine group distinguishes the target compound from analogs with phenyl, fluorophenyl, or pyridyl substituents. Azetidine’s smaller ring size may reduce steric hindrance and improve target binding compared to bulkier aromatic groups.
Electron-Withdrawing/Donating Groups : Fluorine (in Compound 22) and methoxy (in ST10) enhance activity via electronic effects, suggesting the target compound’s methoxy group may similarly optimize interactions .
Anticancer Activity:
- ST10 () demonstrated potent activity against breast cancer cells, attributed to its 3-methoxyphenyl and trifluoromethyl groups, which enhance lipophilicity and target affinity .
- Compounds 8c, 8f, 8l () showed IC50 values lower than 5-fluorouracil in gastric cancer cells, highlighting the importance of triazole-anilino substituents in apoptosis induction .
Antimicrobial and Antitubercular Activity:
- Compound 22 () inhibited M. tuberculosis H37Rv, with the 4-fluorophenyl group critical for binding .
- highlighted thiadiazoles with 4-nitrophenyl substituents showing antimicrobial activity against E. coli and C. albicans .
Anticonvulsant Activity:
- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole () protected against seizures, suggesting thiadiazoles with polar substituents (e.g., pyridyl) may cross the blood-brain barrier .
Biological Activity
The compound 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a thiadiazole ring fused with an azetidine moiety, which may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various 1,3,4-thiadiazole derivatives. For instance:
- Cytotoxicity Studies : A study synthesized several 1,3,4-thiadiazole derivatives and tested their cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231. The compound This compound demonstrated significant anti-proliferative activity with IC50 values comparable to established anticancer agents .
- Mechanism of Action : The mechanism of action appears to involve the activation of apoptotic pathways. The compounds were shown to activate caspases (Caspase 3 and Caspase 8), indicating a possible induction of apoptosis in cancer cells .
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also recognized for its antimicrobial properties:
- Broad Spectrum Activity : Derivatives of this compound have shown effectiveness against various bacterial strains and fungi. For example, studies indicate that thiadiazoles can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
- Synergistic Effects : Some derivatives exhibit enhanced activity when combined with other antimicrobial agents, suggesting that they could be developed into combination therapies .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 49.6 | Caspase activation |
| Study B | MDA-MB-231 | 53.4 | Apoptosis induction |
| Study C | A549 (Lung) | 82.0 | ERK inhibition |
Research Findings
Research on the biological activity of this compound reveals promising results:
- Antiproliferative Effects : In vitro studies indicate that this compound inhibits DNA synthesis in cancer cell lines, leading to reduced cell viability .
- Selectivity : Notably, the compound exhibits lower toxicity towards normal fibroblast cells compared to cancerous cells, highlighting its potential as a selective anticancer agent .
Q & A
Q. What are the standard synthetic routes for 2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of thiosemicarbazides or thioureas under acidic conditions. For example:
Core Thiadiazole Formation : Reacting thioacylhydrazines with orthoesters (e.g., ethyl orthoformate) in solvents like ethanol or DMF under reflux (80–100°C) .
Azetidine Substitution : Introducing the 3-methoxyazetidine moiety via nucleophilic substitution or coupling reactions. Catalysts such as Cu(I) or Pd-based systems are often used to enhance regioselectivity .
Characterization : Confirm structure using:
- NMR : and spectra to verify substituent positions and purity (e.g., methoxy protons at δ 3.2–3.5 ppm) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation acceptable) .
Q. How are preliminary biological activities of 1,3,4-thiadiazole derivatives evaluated?
Methodological Answer: Initial screening focuses on:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC values calculated .
- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates (e.g., ATPase activity assays) .
Q. What role do substituents like the 3-methoxyazetidine group play in modulating biological activity?
Methodological Answer: Substituents influence:
- Lipophilicity : Methoxy groups enhance membrane permeability (logP reduced by ~0.5 units compared to alkyl chains) .
- Target Binding : The azetidine ring’s rigidity may improve binding to enzymes (e.g., kinase ATP pockets) via hydrogen bonding or π-π stacking .
- Metabolic Stability : Bulkier substituents like azetidine reduce CYP450-mediated oxidation, improving half-life .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 1,3,4-thiadiazole derivatives for specific targets?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogen, alkyl, or heteroaryl groups at positions 2 and 5 .
In Vitro Testing : Compare IC values across analogs to identify critical substituents (e.g., fluoro groups enhance antifungal activity by 2–3 fold) .
3D-QSAR Modeling : Use software like CoMFA or CoMSIA to correlate electronic/steric features with activity .
Q. What computational strategies are used to predict the binding mode of this compound to biological targets?
Methodological Answer:
Q. How can contradictory spectral data (e.g., NMR vs. elemental analysis) be resolved during structural validation?
Methodological Answer:
Cross-Validation : Repeat NMR in deuterated DMSO/CDCl to confirm peak shifts .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 228.0567 for CHNOS) .
X-ray Crystallography : Resolve crystal structure to unambiguously assign stereochemistry .
Q. How should researchers validate conflicting biological activity data across studies?
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-h MTT incubation) .
Control Compounds : Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize results .
Meta-Analysis : Pool data from ≥3 independent studies using statistical tools (e.g., RevMan) to calculate weighted effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
